molecular formula C13H10F3N3O2S B14200897 Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]- CAS No. 872604-31-4

Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-

Cat. No.: B14200897
CAS No.: 872604-31-4
M. Wt: 329.30 g/mol
InChI Key: GRBLEEZQQOMVKJ-UHFFFAOYSA-N
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Description

Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-, is a compound that belongs to the class of sulfonamides It features a trifluoromethyl group attached to a carbazole ring, which is a tricyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,3,3-trifluoropropene derivatives with azomethine ylides generated in situ from α-silylamine in the presence of an acid . This reaction proceeds through a 1,3-dipolar cycloaddition mechanism, resulting in the formation of the desired sulfamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfamide group to other functional groups, such as amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines.

Scientific Research Applications

Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-, has several scientific research applications:

Mechanism of Action

The mechanism by which Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-, exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: These compounds share the sulfonamide functional group but may differ in their aromatic ring structures.

    Trifluoromethylated Compounds: Compounds with a trifluoromethyl group attached to different aromatic or aliphatic backbones.

Uniqueness

Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-, is unique due to the combination of the trifluoromethyl group and the carbazole ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for specific applications in medicinal chemistry and material science .

Properties

CAS No.

872604-31-4

Molecular Formula

C13H10F3N3O2S

Molecular Weight

329.30 g/mol

IUPAC Name

2-(sulfamoylamino)-6-(trifluoromethyl)-9H-carbazole

InChI

InChI=1S/C13H10F3N3O2S/c14-13(15,16)7-1-4-11-10(5-7)9-3-2-8(6-12(9)18-11)19-22(17,20)21/h1-6,18-19H,(H2,17,20,21)

InChI Key

GRBLEEZQQOMVKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C3=C(N2)C=C(C=C3)NS(=O)(=O)N

Origin of Product

United States

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